molecular formula C18H21BrN6 B079570 Basic red 46 CAS No. 12221-69-1

Basic red 46

Cat. No. B079570
CAS RN: 12221-69-1
M. Wt: 401.3 g/mol
InChI Key: SYHRPJPCZWZVSR-UHFFFAOYSA-M
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Description

Basic Red 46, known chemically, is a synthetic dye used primarily in the textile industry. It is part of the azo dye family, known for their vibrant colors and ability to bind to textiles. This dye is used for dyeing nylon, wool, and other fibers.

Synthesis Analysis

The synthesis of Basic Red 46 typically involves azo coupling reactions, which are a characteristic method for producing azo compounds. This involves the reaction of diazonium salts with phenolic or amine compounds. The specific process and reactants for Basic Red 46 would depend on its precise chemical structure, which typically follows protocols for azo dye synthesis.

Molecular Structure Analysis

The molecular structure of Basic Red 46, like other azo dyes, includes one or more azo bonds (-N=N-), linking aromatic rings. These structures are significant for their color properties and influence the dye's behavior in solutions and when binding to fabrics. The exact molecular structure would dictate its hue, lightfastness, and affinity for different fibers.

Chemical Reactions and Properties

Azo dyes, including Basic Red 46, can undergo various chemical reactions, such as reduction, leading to the cleavage of the azo bond and resulting in a color change or decolorization. The compound's reactivity with reducing agents, light, and other chemicals defines its applications and stability.

Physical Properties Analysis

The physical properties of Basic Red 46, such as its solubility in water and organic solvents, melting point, and form (powder, granules), would influence its application methods and effectiveness as a dye. These properties are essential for understanding how the dye behaves in industrial processes and environmental conditions.

Chemical Properties Analysis

The chemical properties of Basic Red 46 include its pH stability, affinity to different fibers, and resistance to fading. These properties are crucial for determining the dye's suitability for various applications and its environmental impact, especially regarding its biodegradability and toxicity.

Based on the scientific research available, here is a detailed examination of Basic Red 46, covering its introduction, synthesis, molecular structure, chemical reactions, and properties:

Basic Red 46, an illegal azo dye, was discovered in a sumac spice sample. It is structurally identified through various analytical methods and confirmed by comparisons with commercial products containing the dye. This discovery indicates the dye's unexpected presence in food and outlines the limitations of analytical methods focused on a narrow group of targeted analytes (Ruf, Walter, Kandler, & Kaufmann, 2012).

Synthesis Analysis

The synthesis specifics of Basic Red 46 are not directly detailed in the available studies. However, typical synthetic methods for azo dyes involve azo coupling reactions between diazonium compounds and nucleophilic substrates, such as phenols or amines. The synthesis conditions, such as pH, temperature, and the presence of other chemicals, can significantly affect the yield and properties of the dye.

Molecular Structure Analysis

While explicit details on the molecular structure of Basic Red 46 are not provided, azo dyes like Basic Red 46 typically feature one or more azo bonds (-N=N-) linked to aromatic structures. The exact arrangement of these groups and substituents affects the dye's color, solubility, and affinity for different substrates.

Chemical Reactions and Properties

The studies highlight the degradation of Basic Red 46 through photocatalytic processes and its interactions in various environments. For example, the dye's photocatalytic degradation in different conditions, highlighting factors such as pH, dye concentration, and the presence of other substances that can affect the degradation rate and efficiency (Gözmen, Turabik, & Hesenov, 2009).

Physical Properties Analysis

The physical properties, such as solubility, dye affinity, and stability, influence the application and removal of Basic Red 46. Studies have investigated its adsorption behavior, revealing how different materials and conditions can efficiently remove the dye from solutions, reflecting its interactions with various substrates and the influence of environmental conditions on its behavior (Deniz & Saygideger, 2010).

Chemical Properties Analysis

The chemical behavior of Basic Red 46, including its stability and reactivity, is showcased through its interactions in various chemical environments. For instance, its degradation under specific conditions and its binding affinity to different adsorbents offer insights into its chemical properties and how they can be manipulated or utilized in different applications and treatment processes (Khataee, 2009).

Scientific Research Applications

  • Degradation Using Cold Atmospheric Plasma : Basic Red 46 has been studied for decolorization using advanced oxidation processes in a non-thermal plasma reactor. This method showed significant degradation efficiency, making it a potential technique for treating colored wastewater containing Basic Red 46 (Abdollahi Ghahi et al., 2022).

  • Photocatalytic Mineralization : The photodegradation of Basic Red 46 was optimized in a fixed-bed photoreactor using UV-lamps. This study demonstrated the efficiency of photocatalysis in the treatment of wastewater containing Basic Red 46 (Berkani et al., 2020).

  • Adsorption Characteristics on Gypsum : Research has shown that gypsum, a low-cost natural adsorbent, can effectively adsorb Basic Red 46 from solutions. This study provided insights into the equilibrium, kinetic, and thermodynamic aspects of the adsorption process (Deniz & Saygideger, 2010).

  • Removal in Anaerobic Mixed Culture : The removal of Basic Red 46 was also studied using anaerobic mixed culture, providing insights into the biological treatment aspect of wastewater contaminated with this dye (Sarioglu et al., 2007).

  • Electrocoagulation and Biological Treatment : The coupling of electrocoagulation with biological treatment has been explored as a method for color removal of Basic Red 46. This approach was shown to be effective and efficient in decolorizing the dye (Madi et al., 2019).

  • Photocatalytic Removal on TiO2 Nanoparticles : The photocatalytic removal of Basic Red 46 using supported TiO2 nanoparticles was investigated, showcasing the effectiveness of this method in dye decolorization (Khataee, 2009).

  • Adsorption by Moroccan Clay : Moroccan crude clay was used to study the adsorption kinetics, isotherms, and thermodynamic parameters of Basic Red 46. This research contributes to understanding the potential of natural clays in dye removal (Karim et al., 2009).

  • Bioremediation Using Sawdust Biomass : Sawdust biomass was evaluated for the bioremediation of Basic Red 46, demonstrating the potential of using industrial biowaste as a biosorbent for dye pollution (Deniz & Yildiz, 2019).

  • Health Effects in Textiles : Basic Red 46 was identified as a cause of foot dermatitis in individuals wearing socks dyed with this chemical, highlighting the importance of considering the health impacts of industrial dyes in consumer products (Opie et al., 2003).

Safety And Hazards

Basic Red 46 can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Future research could explore the use of high-gravity technology for the treatment of Basic Red 46, as one study found that the high-gravity environment is beneficial to the degradation of Basic Red 46 . Additionally, the use of low-cost, environmentally friendly sorbents such as raw cactus fruit peel could be further investigated .

properties

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRPJPCZWZVSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879822
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic red 46

CAS RN

12221-69-1
Record name Basic Red 46
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12221-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIC RED 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,150
Citations
LC Paredes-Quevedo, C González-Caicedo… - Water, Air, & Soil …, 2021 - Springer
… a model cationic (basic) textile dye (basic red 46). Some parameters such as initial dye … to obtain the best conditions for adsorption of basic red 46 (BR-46) with minimal quantity of …
Number of citations: 36 link.springer.com
F Deniz, S Karaman - Chemical Engineering Journal, 2011 - Elsevier
… The potential of pine leaves as a low-cost biosorbent was investigated for removal of Basic Red 46 (BR 46) from aqueous solution. Various physico-chemical parameters were studied …
Number of citations: 230 www.sciencedirect.com
AB Karim, B Mounir, M Hachkar, M Bakasse… - Journal of Hazardous …, 2009 - Elsevier
… The basic dye used as adsorbate in the present study is CI Basic Red 46 (Mr = 357.5), which was purchased from SDI textile company (Safi, Morocco). The BR46 molecular structure is …
Number of citations: 196 www.sciencedirect.com
M Wiśniewska, S Chibowski, M Wawrzkiewicz… - Molecules, 2022 - mdpi.com
… The main purpose of this study was to explore the possibility of using a carbon and silica (C/SiO 2 )-based composite for the removal of the azo dye CI Basic Red 46 (BR46). The …
Number of citations: 8 www.mdpi.com
F Deniz, SD Saygideger - Desalination, 2010 - Elsevier
… The objective of this investigation was to evaluate the potential of gypsum as a low-cost natural adsorbent for the removal of Basic Red 46 (BR 46) from aqueous solution. Gypsum is …
Number of citations: 70 www.sciencedirect.com
M Sarioglu, U Bali, T Bisgin - Dyes and Pigments, 2007 - Elsevier
… In this study, anaerobic mixed cultures, using glucose as co-substrate and the azo CI Basic Red 46 were used to determine decolorization over a 382 h incubation period. Although a …
Number of citations: 70 www.sciencedirect.com
M Elhadj, A Samira, T Mohamed, F Djawad… - Separation Science …, 2020 - Taylor & Francis
… In this study, the main objective is the elimination of Basic Red 46 dye by coupling two … It was found that the Basic Red 46 dye adsorption is well described by the pseudo second-…
Number of citations: 45 www.tandfonline.com
A Aldemir, A Turan, AR Kul, H Koyuncu - International Journal of …, 2023 - Springer
… Adsorbate (Basic Red 46) The cationic dye Basic Red 46 (BR 46) was used as adsorbate in this study. BR 46 is a dark red azo dye in powder form. BR 46 was purchased from Merck …
Number of citations: 5 link.springer.com
M Berkani, Y Kadmi, MK Bouchareb… - Arabian Journal of …, 2020 - Elsevier
… The photodegradation of an industrial azo dye CI Basic Red 46 was … dye CI Basic Red 46. Also, the intermediates that were produced during photodegradation process of Basic Red 46 …
Number of citations: 43 www.sciencedirect.com
A Olgun, N Atar - Journal of Hazardous Materials, 2009 - Elsevier
In this study, the adsorption characteristics of Basic Yellow 28 (BY 28) and Basic Red 46 (BR 46) onto boron waste (BW), a waste produced from boron processing plant were …
Number of citations: 197 www.sciencedirect.com

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